Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of key intermediates, such as 4-tert-butylbenzoyl chloride . This intermediate is then subjected to a series of reactions, including acylation, methoxylation, and spirocyclization, to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-tert-Butylbenzoyl chloride
- 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol These compounds share some structural similarities but differ in their specific functional groups and reactivity, making Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate unique in its applications and properties.
Properties
Molecular Formula |
C36H37NO10S3 |
---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
tetramethyl 6'-(4-tert-butylbenzoyl)-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H37NO10S3/c1-34(2,3)19-13-11-18(12-14-19)29(38)37-22-16-15-20(43-6)17-21(22)23-28(35(37,4)5)48-25(31(40)45-8)24(30(39)44-7)36(23)49-26(32(41)46-9)27(50-36)33(42)47-10/h11-17H,1-10H3 |
InChI Key |
QWNZDBMOLHNDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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